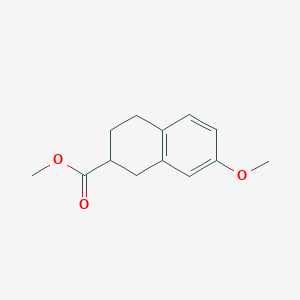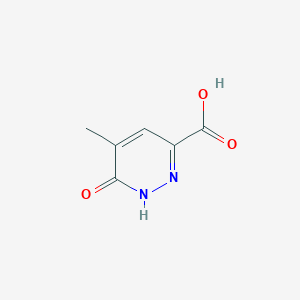![molecular formula C18H13ClFN3O2S B2582304 2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide CAS No. 899744-14-0](/img/structure/B2582304.png)
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide” is a complex organic molecule. It contains a pyrazinone ring (a six-membered ring with two nitrogen atoms and a ketone functional group), a phenyl ring (a six-membered ring with six carbon atoms), and an acetamide group (a carbonyl group attached to a nitrogen atom). The molecule also contains a sulfanyl group (a sulfur atom) linking the pyrazinone and phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring, phenyl ring, and acetamide group would contribute to the overall structure. The chloro and fluoro substituents on the phenyl ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazinone ring might be involved in reactions with nucleophiles or bases. The chloro and fluoro substituents on the phenyl ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the chloro and fluoro substituents could affect properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
The compound is synthesized through the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, using Hantzsch thiazole synthesis conditions. It yields N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . Thiazole derivatives have gained prominence due to their diverse applications in drug discovery and other fields.
Antibacterial Activity
The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This property makes it relevant for potential antimicrobial drug development .
Thiazole Chemistry and Drug Development
Thiazole chemistry has led to the discovery of several drugs. Notable examples include:
- Nitazoxanide : An effective antimicrobial against H. pylori .
Other Applications
Chlorine substitution in low molecular weight compounds can impact biological activity by altering carbon electrophilicity. While further research is needed, compounds with similar scaffolds have shown promise in treating hypertension, cancer, allergies, and bacterial/fungal infections .
Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-14-10-13(6-7-15(14)20)23-9-8-21-17(18(23)25)26-11-16(24)22-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHPBOADIWCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)
![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)


![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2582240.png)

![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)